molecular formula C9H12N4 B1435901 N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine CAS No. 2097935-20-9

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

Cat. No.: B1435901
CAS No.: 2097935-20-9
M. Wt: 176.22 g/mol
InChI Key: WHPDAEKFJPDGMW-UHFFFAOYSA-N
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Description

N-Ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine (CAS 2097935-20-9) is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol. This imidazopyridine derivative is a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the imidazo[4,5-b]pyridine structure are the subject of extensive investigation for their diverse pharmacological potential . Research indicates that this class of compounds exhibits significant biological activity, particularly as inhibitors of various kinases . Specifically, imidazo[4,5-b]pyridine derivatives have been developed as potent and selective inhibitors of Aurora-A kinase, a serine/threonine kinase that is a promising molecular target for cancer therapy due to its role in mitosis and its overexpression in a wide range of human malignancies . The structural features of this compound make it a useful chemical tool for exploring cellular pathways and developing new therapeutic agents for conditions such as cancer and inflammatory disorders . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-ethyl-3-methylimidazo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-3-10-9-12-7-5-4-6-11-8(7)13(9)2/h4-6H,3H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPDAEKFJPDGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1C)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem One-Pot Synthesis via Nucleophilic Aromatic Substitution, Nitro Reduction, and Heterocyclization

A highly efficient and green synthetic approach involves a one-pot tandem process starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic aromatic substitution (S_NAr) with primary amines, followed by in situ nitro group reduction and subsequent heteroannulation with aldehydes to form the imidazo[4,5-b]pyridine core.

  • Step 1: Nucleophilic Aromatic Substitution (S_NAr)

    • 2-chloro-3-nitropyridine reacts with a primary amine (e.g., ethylamine) in a mixture of water and isopropanol (H_2O-IPA) at 80 °C.
    • This reaction forms an N-substituted pyridine-2-amine intermediate efficiently within 2 hours, significantly faster than traditional methods requiring 24-72 hours in organic solvents.
  • Step 2: Nitro Group Reduction

    • The nitro group is reduced in situ using zinc dust and a catalytic amount of hydrochloric acid at 80 °C for 45 minutes.
    • This step converts the nitro group into an amino group, yielding a pyridine-2,3-diamine intermediate.
  • Step 3: Heterocyclization

    • The diamine intermediate is then reacted with an aldehyde (such as formaldehyde or substituted aromatic aldehydes) in the same H_2O-IPA solvent system at 85 °C for 10 hours.
    • This condensation leads to cyclization and aromatization, forming the substituted imidazo[4,5-b]pyridine scaffold, including the target N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine.
  • Advantages:

    • The entire sequence can be performed in one pot without isolation of intermediates.
    • The use of green solvents (H_2O-IPA) and avoidance of toxic metal catalysts (Pd, Cu) and bases.
    • High yields and broad substrate scope for various amines and aldehydes.
    • Simplified purification with only one chromatographic step at the end.

Table 1: Summary of One-Pot Tandem Synthesis Parameters

Step Reagents/Conditions Time Temperature Yield Range (%) Notes
S_NAr Reaction 2-chloro-3-nitropyridine + primary amine in H_2O-IPA 2 h 80 °C >90 Efficient nucleophilic substitution
Nitro Reduction Zn dust + conc. HCl in H_2O-IPA 45 min 80 °C 90 In situ reduction to diamine
Heterocyclization Aldehyde in H_2O-IPA 10 h 85 °C Excellent Cyclization and aromatization

This method was demonstrated for various primary amines, including linear alkyl amines like ethylamine, enabling the synthesis of N-ethyl-substituted derivatives.

Pd- or Cu-Catalyzed Amidation and Cyclization Routes

Alternative methods reported in literature involve palladium- or copper-catalyzed amidation and cyclization reactions starting from 2-halo-3-acylaminopyridines or 2-chloro-3-amino-substituted pyridines.

  • These routes typically require:

    • Transition metal catalysts such as Pd2(dba)3 or Cu salts.
    • Ligands like XantPhos to facilitate the catalytic cycle.
    • Bases such as t-BuONa.
    • Aprotic organic solvents (e.g., toluene) at elevated temperatures (~110 °C).
  • The reaction proceeds via regiospecific cyclization forming the imidazo[4,5-b]pyridine ring system.

  • While effective, these methods involve:

    • Use of expensive and sometimes toxic catalysts.
    • Longer reaction times and more complex workup.
    • Narrower substrate scope due to catalyst sensitivity.

Table 2: Pd/Cu-Catalyzed Cyclization Typical Conditions

Parameter Details
Catalyst Pd2(dba)3 (0.1 eq), Cu salts
Ligand XantPhos (0.2 eq)
Base t-BuONa (2 eq)
Solvent Toluene
Temperature 110 °C
Time 12 h
Purification Prep-HPLC or silica gel chromatography

These methods have been used to prepare various imidazo[4,5-b]pyridine derivatives but are less favored for environmentally benign synthesis of this compound due to catalyst cost and toxicity.

Multicomponent Reactions Involving Pyridin-2-Amine and Aldehydes

Another approach involves multicomponent reactions (MCRs) where substituted pyridin-2-amines react with aldehydes and isocyanides in the presence of acid catalysts (e.g., p-toluenesulfonic acid) in methanol at moderate temperatures (~70 °C).

  • This method enables the formation of imidazo-fused pyridine derivatives through condensation and cyclization.
  • The reaction mixture is typically stirred for 12 hours, followed by extraction and purification.
  • This approach allows structural diversity by varying the aldehyde and amine components.
  • However, this method is more suited for analogs of imidazo[1,2-a]pyridine rather than imidazo[4,5-b]pyridine and may require further optimization for the target compound.

Comparative Analysis and Research Findings

Feature One-Pot Tandem S_NAr-Reduction-Cyclization Pd/Cu-Catalyzed Cyclization Multicomponent Reaction (MCR)
Catalyst None (Zn/HCl for reduction) Pd or Cu complexes Acid catalyst (TosOH)
Solvent H_2O-IPA (green solvent) Toluene (aprotic) Methanol (protic)
Reaction Time ~12.75 hours total ~12 hours ~12 hours
Temperature 80-85 °C 110 °C 70 °C
Purification Single chromatographic step Prep-HPLC or chromatography Chromatography
Yield Excellent (>90%) Moderate to good Moderate
Environmental Impact Low (green solvents, no precious metals) Higher (precious metals, organic solvents) Moderate (organic solvents)
Substrate Scope Broad (various amines and aldehydes) Narrower Moderate
Suitability for this compound High Moderate Low to Moderate

Experimental Highlights for One-Pot Synthesis of this compound

  • Starting Materials:

    • 2-chloro-3-nitropyridine
    • Ethylamine (primary amine)
    • Formaldehyde or substituted aldehydes
  • Procedure:

    • Stir 2-chloro-3-nitropyridine with ethylamine in H_2O-IPA (1:1) at 80 °C for 2 hours.
    • Add Zn dust and conc. HCl, continue stirring at 80 °C for 45 minutes.
    • Filter off Zn, add aldehyde, and heat at 85 °C for 10 hours.
    • Cool, extract with ethyl acetate, dry, and purify by silica gel chromatography.
  • Characterization:

    • The product is characterized by 1H and 13C NMR spectroscopy, HRMS, and IR.
    • The reaction progress and intermediates have been confirmed by time-dependent NMR studies.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the nitrogen atoms in the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-one, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents, at different positions on the imidazo[4,5-b]pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine has the following chemical characteristics:

  • Molecular Formula : C9_9H12_{12}N4_4
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 2097935-20-9

The compound features a fused ring system that includes both imidazole and pyridine moieties. The ethyl and methyl substitutions at specific positions enhance its solubility and influence its interaction profile with biological targets.

Anticancer Activity

This compound has shown promise in drug development targeting various cancers. Its structural similarities to other imidazo[4,5-b]pyridine derivatives suggest potential anticancer properties. Research indicates that compounds in this family can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4. This kinase plays a crucial role in inflammatory responses and autoimmune diseases. Inhibiting IRAK-4 can enhance the sensitivity of certain leukemias to chemotherapy, suggesting that this compound could be effective in treating inflammatory conditions .

Binding Affinity Studies

Studies have explored the binding affinity of this compound to various biological targets. Understanding these interactions is critical for optimizing the compound's efficacy and developing new therapeutic agents .

Material Science

In addition to its pharmaceutical applications, this compound is being investigated for its potential use in material science. Its unique chemical structure may allow it to serve as a building block for synthesizing novel materials with desirable properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Kinase Inhibitors

ARQ 092 (3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine)

  • Substituents: Bulky phenyl and aminocyclobutyl groups.
  • Activity : Potent allosteric AKT inhibitor with oral bioavailability and selectivity for AKT isoforms .
  • Key Findings : Demonstrated efficacy in preclinical models by blocking downstream targets (e.g., PRAS40, p70S6) and reducing tumor growth .
  • Comparison : Unlike ARQ 092, the target compound lacks extended aromatic substituents, likely reducing kinase binding affinity. However, its simpler structure may improve metabolic stability.

Compound 27g (6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine)

  • Substituents : Chlorine, pyrazolyl, and piperazinyl groups.
  • Activity : Optimized for kinase inhibition via ATP-competitive binding .

Antihistamines

Noberastine (3-[(5-Methyl-2-furyl)methyl]-N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amine)

  • Substituents : Furylmethyl and piperidinyl groups.
  • Activity : Long-acting histamine H1 receptor antagonist with antiallergic properties .
  • Key Findings : Demonstrated superior duration compared to astemizole analogs .
  • Comparison: The target compound’s ethyl and methyl substituents may reduce receptor binding compared to Noberastine’s bulkier groups, limiting antihistamine potency.

Carcinogenic Compounds

PhIP (1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine)

  • Substituents : Methyl and phenyl groups.
  • Activity: Known carcinogen implicated in mammary and colon tumors via DNA adduct formation .
  • Key Findings: Synergistic carcinogenic effects with γ-radiation in rat models .
  • Comparison: The target compound’s ethyl group replaces PhIP’s phenyl ring, likely mitigating intercalation-driven DNA damage. This structural difference highlights how minor substitutions alter toxicity profiles.

Miscellaneous Derivatives

5,6-Dichloro-N-ethyl-3-(ribofuranosyl)-3H-imidazo[4,5-b]pyridin-2-amine

  • Substituents: Chlorine atoms and ribofuranosyl group.
  • Activity : Designed as maribavir analogs for antiviral applications .
  • Key Findings: α/β-anomer ratios (24:1) influence biological activity .
  • Comparison: The target compound lacks halogenation and glycosylation, suggesting divergent therapeutic applications (e.g., non-antiviral targets).

Biological Activity

N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains.
  • Anti-inflammatory Effects : Potential applications in reducing inflammatory responses have been noted.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors, influencing various signaling pathways. For instance, it may inhibit certain kinases involved in cell signaling, which can lead to altered cell proliferation and survival rates.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. In vitro studies have shown that it can effectively inhibit the proliferation of cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (triple-negative breast cancer) cells. The compound's IC50 values indicate its potency in these models:

Cell LineIC50 Value (µM)
HeLa0.058
A5490.035
MDA-MB-2310.021

These values suggest that the compound is particularly effective against these cancer types, with lower IC50 values indicating higher potency .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. Its structural characteristics contribute to its ability to penetrate bacterial membranes and disrupt cellular processes.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It has been reported to inhibit inflammatory responses in human retinal pigment epithelial cells and may modulate key transcription factors involved in oxidative stress regulation . This suggests potential applications in treating conditions associated with inflammation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its structure can enhance its biological activity:

Structural ModificationEffect on Activity
Ethyl substitutionIncreases solubility and interaction profile
Hydroxyl groupsImprove antiproliferative activity

These modifications can lead to compounds with enhanced potency and specificity against targeted biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Studies : A study demonstrated that this compound inhibited cell growth in multiple cancer cell lines with varying degrees of potency.
  • Antimicrobial Efficacy : Research highlighted its effectiveness against specific bacterial strains, suggesting potential as an antibiotic agent.
  • Inflammatory Response Modulation : Investigations into its anti-inflammatory properties revealed its ability to reduce oxidative stress markers in cellular models.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine
Reactant of Route 2
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N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine

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